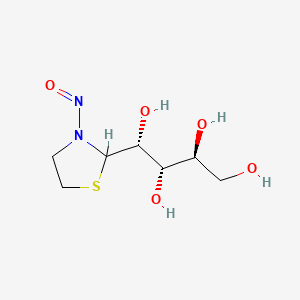
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- is a complex organic compound with a unique structure that includes a butanetetrol backbone and a nitroso-thiazolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- typically involves multiple steps. One common approach is the nitration of a precursor compound, followed by the introduction of the thiazolidinyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process must be carefully monitored to maintain the purity and yield of the final product. Advanced techniques such as continuous flow reactors and automated control systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the nitroso group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The thiazolidinyl group may interact with enzymes and proteins, influencing their activity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythritol: A similar compound with a butanetetrol backbone but lacking the nitroso-thiazolidinyl group.
Threitol: Another butanetetrol derivative with different functional groups.
Uniqueness
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- is unique due to the presence of both the nitroso and thiazolidinyl groups These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
92134-94-6 |
|---|---|
Molekularformel |
C7H14N2O5S |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
(1R,2S,3S)-1-(3-nitroso-1,3-thiazolidin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H14N2O5S/c10-3-4(11)5(12)6(13)7-9(8-14)1-2-15-7/h4-7,10-13H,1-3H2/t4-,5-,6+,7?/m0/s1 |
InChI-Schlüssel |
CPLRXCSJNHIVBJ-VNEOENNNSA-N |
Isomerische SMILES |
C1CSC(N1N=O)[C@@H]([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
C1CSC(N1N=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















